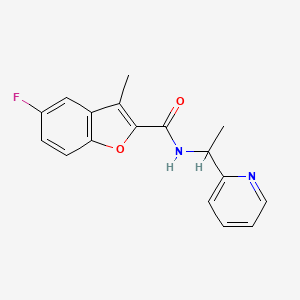
5-fluoro-3-methyl-N-(1-pyridin-2-ylethyl)-1-benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-fluoro-3-methyl-N-(1-pyridin-2-ylethyl)-1-benzofuran-2-carboxamide, also known as PNU-22394 or PNU-22394A, is a synthetic compound that has been studied for its potential use in treating various medical conditions. This compound belongs to the class of benzofuran derivatives and has shown promising results in preclinical studies.
Wirkmechanismus
The exact mechanism of action of 5-fluoro-3-methyl-N-(1-pyridin-2-ylethyl)-1-benzofuran-2-carboxamide is not fully understood. However, it has been suggested that this compound exerts its biological effects by modulating various signaling pathways, including the PI3K/Akt and MAPK pathways. Additionally, this compound has been shown to inhibit the activity of histone deacetylases, which play a critical role in gene expression and cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth and induction of apoptosis, reduction of oxidative stress and inflammation in the brain, and improvement of cardiovascular function. Moreover, this compound has been shown to modulate various signaling pathways involved in cell proliferation, survival, and differentiation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-fluoro-3-methyl-N-(1-pyridin-2-ylethyl)-1-benzofuran-2-carboxamide in lab experiments is its ability to modulate various signaling pathways involved in disease pathogenesis. Additionally, this compound has been shown to have low toxicity and good bioavailability, making it a promising candidate for further development. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research on 5-fluoro-3-methyl-N-(1-pyridin-2-ylethyl)-1-benzofuran-2-carboxamide. One of the potential areas of application is in the treatment of cancer, where this compound may be used in combination with other anticancer agents to enhance their efficacy. Additionally, this compound may be studied for its potential use in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease. Moreover, further studies are needed to elucidate the exact mechanism of action of this compound and its potential side effects in humans.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown promising results in preclinical studies for its potential use in treating various medical conditions. Its ability to modulate various signaling pathways involved in disease pathogenesis makes it a promising candidate for further development. However, further studies are needed to fully understand its mechanism of action and potential side effects in humans.
Synthesemethoden
The synthesis of 5-fluoro-3-methyl-N-(1-pyridin-2-ylethyl)-1-benzofuran-2-carboxamide involves several steps, including the reaction of 2-methylbenzofuran with 2-bromoacetophenone, followed by the reaction of the resulting intermediate with 2-pyridylethylamine. The final step involves the introduction of a fluorine atom at the 5-position of the benzofuran ring using a fluorinating agent.
Wissenschaftliche Forschungsanwendungen
5-fluoro-3-methyl-N-(1-pyridin-2-ylethyl)-1-benzofuran-2-carboxamide has been studied for its potential use in treating various medical conditions, including cancer, neurological disorders, and cardiovascular diseases. In preclinical studies, this compound has shown anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Moreover, this compound has been studied for its potential use in treating cardiovascular diseases, such as hypertension and heart failure.
Eigenschaften
IUPAC Name |
5-fluoro-3-methyl-N-(1-pyridin-2-ylethyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O2/c1-10-13-9-12(18)6-7-15(13)22-16(10)17(21)20-11(2)14-5-3-4-8-19-14/h3-9,11H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTUQTKAOURTIIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)F)C(=O)NC(C)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7454843.png)
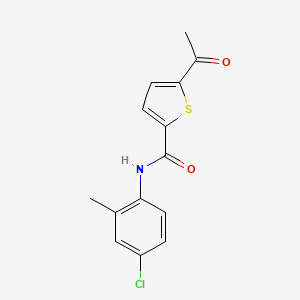
![[2-(4-Fluoroanilino)phenyl]-[4-(oxolan-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7454864.png)
![N'-[(2-methoxynaphthalen-1-yl)methyl]-N,N-dimethyl-1-phenylethane-1,2-diamine;oxalic acid](/img/structure/B7454871.png)

![2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-prop-2-enyl-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B7454878.png)
![2-[1-[[5-(3,4-Dimethoxyphenyl)tetrazol-2-yl]methyl]pyrrolidin-2-yl]-1,3-benzothiazole](/img/structure/B7454882.png)
![N-[4-methoxy-3-(4-methoxyphenyl)phenyl]-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B7454889.png)
![[(1-Cyanocyclopentyl)carbamoyl]methyl 4-(methylsulfanyl)-2-(phenylformamido)butanoate](/img/structure/B7454890.png)
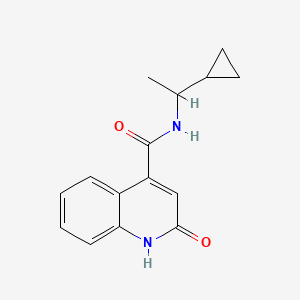
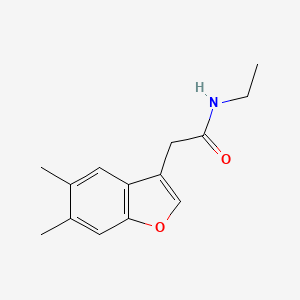
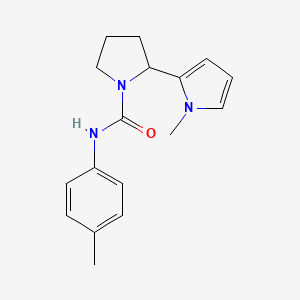
![4-[2-[3-(4-Fluorophenyl)-5-[[2-(4-methylphenyl)-1,3-thiazol-4-yl]methylsulfanyl]-1,2,4-triazol-4-yl]ethyl]morpholine](/img/structure/B7454948.png)
![spiro[1,3-dihydroquinazoline-2,3'-2,4-dihydro-1H-naphthalene]-4-one](/img/structure/B7454960.png)
